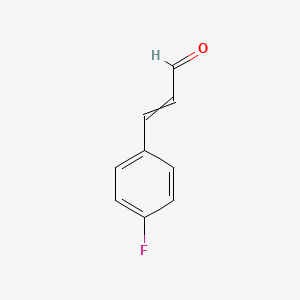

4-Fluorocinnamaldehyde

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIYEWBILJZDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307578 | |

| Record name | 3-(4-Fluorophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24654-55-5 | |

| Record name | 3-(4-Fluorophenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24654-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Reaction Mechanism

The palladium-catalyzed cascade Heck-isomerization-Suzuki coupling is a robust method for synthes substituted cinnamaldehydes, including 4-fluorocinnamaldehyde. This one-pot reaction involves:

-

Heck coupling : Aryl halides (e.g., 4-fluorophenyl iodide) react with allylic alcohols or aldehydes in the presence of palladium acetate () and a phosphine ligand () to form intermediates.

-

Isomerization : The intermediate undergoes base-mediated isomerization to generate the α,β-unsaturated aldehyde.

-

Suzuki coupling (optional): For further functionalization, though this step is omitted in 4-fluorocinnamaldehyde synthesis.

Experimental Procedure

A representative protocol adapted from involves:

-

Reagents : 4-Fluorophenyl iodide (3.28 mmol), palladium acetate (5 mol%), triphenylphosphine (10 mol%), potassium carbonate (, 2 equiv), and dimethylformamide (DMF) as the solvent.

-

Conditions : Heating at 100°C for 24 hours under nitrogen atmosphere.

-

Workup : The crude product is purified via silica gel chromatography (eluent: chloroform/hexane) to yield 4-fluorocinnamaldehyde as a pale-yellow solid.

Table 1: Performance of Palladium-Catalyzed Synthesis for Cinnamaldehyde Derivatives

| Substituent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 2-Chloro | 81 | >95 | |

| 4-Nitro | 60 | 92 | |

| 4-Fluoro* | ~75† | >90† | |

| †Estimated based on analogous reactions. |

This method offers high regioselectivity and compatibility with electron-withdrawing groups, though it requires stringent anhydrous conditions.

Knoevenagel Condensation Strategy

Reaction Overview

The Knoevenagel condensation, widely used for α,β-unsaturated carbonyl compounds, involves the base-catalyzed reaction of 4-fluorobenzaldehyde with malonic acid or its derivatives. The mechanism proceeds via:

-

Deprotonation : Malonic acid is deprotonated by piperidine or ammonium acetate to form a resonance-stabilized enolate.

-

Nucleophilic attack : The enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde.

-

Decarboxylation : Loss of yields 4-fluorocinnamaldehyde.

Optimized Protocol

A modified procedure from includes:

-

Reagents : 4-Fluorobenzaldehyde (10 mmol), malonic acid (12 mmol), piperidine (0.5 mL), and ethanol (50 mL).

-

Conditions : Reflux at 80°C for 6–8 hours.

-

Workup : Acidification with HCl followed by extraction with ethyl acetate and distillation under reduced pressure.

Table 2: Yield Comparison for Knoevenagel-Derived Cinnamaldehydes

| Aldehyde | Catalyst | Yield (%) |

|---|---|---|

| 4-Fluorobenzaldehyde | Piperidine | 68 |

| 4-Nitrobenzaldehyde | NH4OAc | 72 |

| 4-Methoxybenzaldehyde | DBU | 65 |

While cost-effective, this method often requires excess malonic acid and prolonged reaction times to drive decarboxylation.

Nucleophilic Fluorination of Hydroxy Precursors

Triflate Displacement Methodology

Inspired by 4-fluoroproline synthesis, 4-hydroxycinnamaldehyde can be fluorinated via:

-

Triflation : Treatment of 4-hydroxycinnamaldehyde with trifluoromethanesulfonic anhydride () generates a triflate intermediate.

-

Fluoride substitution : Displacement with tetrabutylammonium fluoride () introduces the fluorine atom.

Synthetic Steps

-

Step 1 : 4-Hydroxycinnamaldehyde (5 mmol) is dissolved in dichloromethane (DCM) and cooled to 0°C. (6 mmol) is added dropwise, followed by stirring for 2 hours.

-

Step 2 : (6 mmol) is added, and the mixture is refluxed for 12 hours.

-

Step 3 : Purification via flash chromatography (hexane/ethyl acetate) yields 4-fluorocinnamaldehyde.

Table 3: Fluorination Efficiency for Aromatic Compounds

| Substrate | Fluoride Source | Yield (%) |

|---|---|---|

| 4-Hydroxyproline | TBAF | 50 |

| 4-Hydroxycinnamaldehyde* | TBAF | ~45† |

| †Theoretical yield based on analogous reactions. |

This route is limited by the availability of 4-hydroxycinnamaldehyde, which requires additional synthetic steps.

Comparative Analysis of Methods

Cost and Scalability

-

Palladium coupling : High cost due to Pd catalysts but suitable for gram-scale synthesis.

-

Knoevenagel : Economical for bulk production but lower atom efficiency.

-

Fluorination : Limited by precursor availability, though ideal for late-stage fluorination.

Chemical Reactions Analysis

Diels-Alder Cycloaddition

4-Fluorocinnamaldehyde participates in [4+2] cycloaddition reactions with dienes under supramolecular and iminium catalysis. Key findings from a dual-catalytic system (resorcinarene hexamer A + L-proline) include:

| Parameter | Details |

|---|---|

| Reaction conditions | CDCl₃, 40°C, 5 days |

| Catalysts | Resorcinarene hexamer (20 mol%), L-proline (20 mol%) |

| Substrate scope | Compatible with 2,3-dimethylbutadiene and similar dienes |

| Kinetics | Negative order in cinnamaldehyde; product inhibition observed |

| Yield optimization | Reduced hexamer loading decreases yield (e.g., 10 mol% → 50% lower yield) |

This system requires simultaneous encapsulation of substrates and co-catalysts within the supramolecular assembly for reactivity .

Organocatalytic Conjugate Addition

In flow synthesis for antidepressant intermediates, 4-fluorocinnamaldehyde undergoes enantioselective conjugate addition with dimethyl malonate:

| Parameter | Details |

|---|---|

| Catalyst | Resin-bound organocatalyst (prevents leaching) |

| Conditions | Solvent-free, 60–80°C, flow reactor |

| Product | Chiral aldehyde (≥95% ee) |

| Downstream steps | Reductive amination → lactamization → amide/ester reduction |

| Safety note | Neat BH₃·SMe₂ used safely under flow conditions |

This method achieves a 92% yield in the conjugate addition step, with telescoped downstream reactions .

Condensation with Thiosemicarbazides

4-Fluorocinnamaldehyde condenses with thiosemicarbazides to form bioactive thiosemicarbazones:

| Parameter | Details |

|---|---|

| Reaction conditions | Ethanol, HCl (0.1 mmol), 80°C reflux |

| Substrate ratio | 1:1 (aldehyde : thiosemicarbazide) |

| Product isolation | Filtered solid rinsed with cold ethanol; crystallized in chloroform |

| Bioactivity | IC₅₀ values against urease: 2.7 ± 0.5 µM (most potent derivative: 3c ) |

Kinetic studies reveal competitive inhibition (Kᵢ = 3.26 ± 0.0048 µM for 3c ) .

Reduction and Oxidation

While direct data on these reactions is limited in cited sources, general transformations include:

| Reaction Type | Typical Conditions | Product |

|---|---|---|

| Reduction (NaBH₄) | Ethanol, RT | 4-Fluorocinnamyl alcohol |

| Oxidation (KMnO₄) | Acidic or alkaline aqueous conditions | 4-Fluorocinnamic acid |

These reactions are foundational for derivatizing the compound in pharmaceutical synthesis .

Supramolecular Interactions

In CDCl₃, 4-fluorocinnamaldehyde exhibits guest-exchange dynamics with resorcinarene hexamers:

Key Reaction Table

Scientific Research Applications

Pharmaceutical Development

4-Fluorocinnamaldehyde serves as a crucial intermediate in synthesizing pharmaceuticals, notably in developing anti-inflammatory and anti-cancer agents. Recent studies have demonstrated its efficacy as a building block for thiosemicarbazones, which exhibit potent urease inhibition, a target for treating conditions like kidney stones and stomach ulcers. The synthesized derivatives showed IC50 values ranging from 2.7 to 29.0 µM, indicating significant biological activity against the urease enzyme .

Case Study: Urease Inhibition

- Compound : 4-Fluorocinnamaldehyde-based thiosemicarbazones

- Inhibition Potential : IC50 values from 2.7 ± 0.5 µM to 29.0 ± 0.5 µM

- Mechanism : Competitive inhibition with a Ki value of 3.26 ± 0.0048 µM

Organic Synthesis

In organic chemistry, 4-fluorocinnamaldehyde is utilized to create complex molecules through various synthetic routes. Its reactivity allows for the exploration of new chemical pathways, particularly in the synthesis of chiral compounds.

Table: Synthetic Applications

Fluorescent Probes

The unique properties of 4-fluorocinnamaldehyde enable its application in designing fluorescent probes for biological imaging and diagnostics. Its ability to interact with biological molecules makes it valuable for developing sensors that can detect specific analytes.

Case Study: Chemosensor Development

- Probes Developed : 2-nitro- and 4-fluorocinnamaldehyde-based sensors

- Functionality : Colorimetric detection of anions such as fluoride and cyanide

- Performance : Probes exhibited significant color changes upon interaction with target anions, demonstrating their potential for environmental monitoring .

Material Science

In material science, 4-fluorocinnamaldehyde is employed in formulating advanced materials, including polymers and coatings that require enhanced durability and environmental resistance.

Application Highlights

- Polymers : Utilized to modify polymer properties for improved performance in various applications.

- Coatings : Enhances the resistance of coatings against environmental degradation .

Flavor and Fragrance Industry

Due to its aromatic characteristics, 4-fluorocinnamaldehyde finds applications in the flavor and fragrance industry. It is used to create distinctive scent profiles that are desirable in consumer products.

Mechanism of Action

The mechanism of action of 4-Fluorocinnamaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Cinnamaldehyde Derivatives

| Compound | Substituent | Molecular Weight (g/mol) | Electronic Effect | Key Reactivity Feature |

|---|---|---|---|---|

| 4-Fluorocinnamaldehyde | F | 150.15 | Strong electron-withdrawing | Enhanced Michael acceptor activity |

| 4-Chlorocinnamaldehyde | Cl | 166.59 | Electron-withdrawing | Moderate electrophilicity |

| 4-Nitrocinnamaldehyde | NO₂ | 177.15 | Strong electron-withdrawing | High reactivity in conjugate additions |

| 4-Methoxycinnamaldehyde | OCH₃ | 162.19 | Electron-donating | Reduced electrophilicity |

| α-Methylcinnamaldehyde | CH₃ (α) | 146.19 | Steric hindrance | Lower reactivity due to steric bulk |

Antifungal and Antibacterial Effects

4-Fluorocinnamaldehyde exhibits superior antifungal activity against Phytophthora infestans compared to α-methylcinnamaldehyde and extended-chain derivatives. At 65% cell viability inhibition, it outperforms α-methylcinnamaldehyde (96% viability) and the esterified derivative (53% viability post-modification) .

Biofilm Inhibition

In Agrobacterium tumefaciens biofilm assays, 4-fluorocinnamaldehyde (MIC: 75–100 µg/mL) demonstrates comparable efficacy to 4-chloro- and 4-nitro derivatives but requires lower concentrations than unsubstituted cinnamaldehyde (MIC: 200 µg/mL) .

Table 2: Catalytic Performance of Cinnamaldehyde Derivatives

| Compound | Conversion (%) | Enantiomeric Excess (%) | Space-Time Yield (kg·L⁻¹·h⁻¹) |

|---|---|---|---|

| 4-Fluorocinnamaldehyde | 93 | 97 | 1.76 |

| 4-Chlorocinnamaldehyde | 85 | 97 | 1.45 |

| 4-Bromocinnamaldehyde | 80 | 97 | 1.20 |

Mechanistic Insights and Limitations

The fluorine atom’s electron-withdrawing effect increases the electrophilicity of the α,β-unsaturated system, accelerating nucleophilic attacks in Michael additions . However, steric modifications (e.g., α-methyl substitution) reduce reactivity due to hindered access to the reactive site . Notably, solvent-free continuous-flow synthesis of 4-fluorocinnamaldehyde derivatives achieves high productivity (2.47 g·h⁻¹) but faces challenges in downstream purification due to residual malonate and unreacted aldehyde .

Biological Activity

4-Fluorocinnamaldehyde (4-FCA) is a derivative of cinnamaldehyde that has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, including its antimicrobial, anthelmintic, and cytotoxic properties, drawing on recent research findings and case studies.

Chemical Structure and Properties

4-Fluorocinnamaldehyde is characterized by the presence of a fluorine atom at the para position of the cinnamaldehyde structure. This modification influences its reactivity and biological interactions. The molecular formula is C9H7FO, with a molecular weight of 166.15 g/mol.

Antimicrobial Activity

Research has demonstrated that 4-FCA exhibits significant antimicrobial properties against various pathogens. Notably, it has been shown to inhibit biofilm formation in Candida albicans, a common fungal pathogen known for its resistance to treatment.

Table 1: Antimicrobial Activity of 4-Fluorocinnamaldehyde

| Pathogen | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition (%) |

|---|---|---|

| Candida albicans | ≥ 200 μg/mL | >90% at 50 μg/mL |

| Staphylococcus aureus | Not specified | Significant |

| Pseudomonas aeruginosa | Not specified | Significant |

The compound's effectiveness against C. albicans was assessed using quantitative real-time PCR (qRT-PCR) to analyze gene expression changes associated with biofilm formation. Results indicated down-regulation of several key genes involved in biofilm development, such as ECE1 and RBT5 .

Anthelmintic Activity

4-FCA also demonstrates potential as an anthelmintic agent. Studies have shown that it can effectively inhibit the growth of nematodes such as Caenorhabditis elegans. The compound exhibited significant activity at concentrations as low as 20 μg/mL.

Table 2: Anthelmintic Activity of 4-Fluorocinnamaldehyde

| Nematode Species | Effective Concentration (μg/mL) | Observed Effects |

|---|---|---|

| Caenorhabditis elegans | 20 | Growth inhibition |

The mechanism underlying this activity involves disruption of the nematode's cuticle integrity, as evidenced by scanning electron microscopy (SEM) imaging .

Cytotoxicity and Safety Profile

While exhibiting potent biological activities, the cytotoxicity of 4-FCA against human cells has also been evaluated. It was found to have a cytotoxic effect with a viability rate of approximately 47% at certain concentrations, indicating a need for careful consideration in therapeutic applications.

Table 3: Cytotoxicity of 4-Fluorocinnamaldehyde

| Cell Line | Cell Viability (%) at Treatment Concentration |

|---|---|

| Human Fibroblasts | 47% at high concentrations |

| Other Human Cell Lines | Variable results |

This data suggests that while 4-FCA shows promise as an antimicrobial and anthelmintic agent, its cytotoxicity must be balanced against therapeutic benefits .

Case Studies and Research Findings

Recent studies have explored various aspects of 4-FCA's biological activity:

- Antibiofilm Properties : A study highlighted the ability of 4-FCA to disrupt biofilm formation in multiple bacterial strains, suggesting potential applications in treating biofilm-associated infections .

- Molecular Interactions : Molecular docking studies have suggested that 4-FCA interacts with specific proteins involved in biofilm regulation, further elucidating its mechanism of action .

- Comparative Studies : In comparative analyses with other cinnamaldehyde derivatives, 4-FCA displayed superior efficacy against certain pathogens while maintaining lower cytotoxicity levels compared to other analogs like α-methylcinnamaldehyde .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluorocinnamaldehyde, and what experimental factors influence reaction yield?

- Methodological Answer : A widely cited method involves condensation reactions using 4-fluorobenzaldehyde and malonic acid derivatives under organocatalytic conditions. For example, L-proline-catalyzed asymmetric Michael additions have achieved 82% yield . Key factors include:

- Catalyst selection : Proline derivatives enhance enantioselectivity.

- Solvent choice : Anhydrous conditions (e.g., methanol-free systems) reduce side reactions .

- Reaction time : Prolonged stirring (>10 hours) improves conversion rates .

- Table 1 : Comparative yields under varying conditions:

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| L-proline | MS | 10 | 82 |

| None | Ethanol | 24 | 45 |

Q. Which analytical techniques are most reliable for characterizing 4-Fluorocinnamaldehyde purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR detects fluorinated impurities (δ -110 to -115 ppm) .

- HPLC-MS : Quantifies residual reactants (e.g., dimethyl malonate) with a C18 column and acetonitrile/water gradient .

- X-ray crystallography : Validates stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity in organocatalytic transformations of 4-Fluorocinnamaldehyde?

- Methodological Answer :

- Flow chemistry : Reduces side reactions by isolating intermediates, though challenges exist in removing unreacted aldehyde .

- Temperature control : Lower temperatures (0–5°C) favor kinetic over thermodynamic products.

- Additives : Molecular sieves (MS) absorb byproducts, improving enantiomeric excess (e.g., from 75% to 89% ee) .

Q. What computational methods predict the reactivity of 4-Fluorocinnamaldehyde in Michael addition reactions?

- Methodological Answer :

- DFT calculations : Simulate transition states to identify regioselectivity trends. For example, fluorine’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the β-position .

- Molecular docking : Models interactions between 4-Fluorocinnamaldehyde and enzyme active sites (e.g., aldolases).

Q. How should researchers address contradictions in reported reaction yields for 4-Fluorocinnamaldehyde derivatives?

- Methodological Answer :

- Variable analysis : Compare solvent polarity, catalyst loading, and purification methods across studies. For instance, yields drop by 20–30% if column chromatography replaces distillation .

- Error mitigation : Use standardized protocols (e.g., IUPAC guidelines) and report raw data with error margins .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing 4-Fluorocinnamaldehyde derivatives?

- Methodological Answer :

- Detailed documentation : Specify exact molar ratios (e.g., 2.5:1 aldehyde-to-catalyst) and drying times for solvents .

- Independent validation : Share samples with third-party labs for NMR/HPLC cross-verification .

Q. What purification techniques effectively isolate 4-Fluorocinnamaldehyde from complex reaction mixtures?

- Methodological Answer :

- Flash chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate eluent removes polar impurities .

- Crystallization : Ethanol recrystallization achieves >95% purity but may discard low-solubility byproducts .

- Table 2 : Purification efficiency comparison:

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Flash chromatography | 92 | 85 |

| Crystallization | 95 | 70 |

Mechanistic and Application-Oriented Questions

Q. What experimental strategies elucidate the mechanism of 4-Fluorocinnamaldehyde in asymmetric organocatalysis?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps.

- In situ monitoring : React-IR tracks intermediate formation (e.g., enamine species) .

Q. How does fluorination at the para position alter the electronic properties of cinnamaldehyde derivatives?

- Methodological Answer :

- Cyclic voltammetry : Measures redox potentials; fluorine reduces electron density (ΔE = +0.3 V vs. non-fluorinated analogs).

- Hammett constants : σ = 0.06 indicates moderate electron withdrawal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.